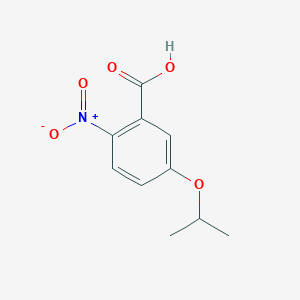

2-Nitro-5-(propan-2-yloxy)benzoic acid

Vue d'ensemble

Description

2-Nitro-5-(propan-2-yloxy)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Naproxen-O-ethyl ester and is a derivative of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID).

Applications De Recherche Scientifique

Pharmacophore Character in Antipyretic Activities

A derivative of 2-Nitro-5-(propan-2-yloxy)benzoic acid has been synthesized from acetyl salicylic acid (aspirin) and showed notable antipyretic activities in in vivo studies. This derivative demonstrated a higher antipyretic activity compared to aspirin, attributed to the pharmacophore character of the phenolic group and the aromatic electron-withdrawing effect of substituents (Molisho, 2015).

Heterogeneous Catalysis

A metal-organic framework incorporating a derivative of 2-Nitro-5-(propan-2-yloxy)benzoic acid exhibited efficient and recyclable catalytic properties for the enamination of β-ketoesters. This showcases the compound's potential in chemical synthesis and pharmaceutical applications (Zhao et al., 2013).

Photoaffinity Labeling in Biological Studies

Derivatives of 2-Nitro-5-(propan-2-yloxy)benzoic acid have been employed as photoaffinity labeling agents, particularly in studying chloride ion transport in human erythrocyte ghost membranes. This application is crucial for understanding the mechanisms of chloride channels in biological membranes (Branchini et al., 1995).

Application in Crystallographic Studies

The crystal structures of various benzoic acid derivatives, including those related to 2-Nitro-5-(propan-2-yloxy)benzoic acid, have been determined through X-ray powder diffraction. These studies contribute to the understanding of molecular interactions and the nature of chemical bonds in such compounds (Pramanik et al., 2019).

Chromogenic Substrates in Enzymatic Studies

2-Nitro-5-(propan-2-yloxy)benzoic acid and its derivatives have been synthesized as chromogenic substrates for determining aliphatic penicillin acylase activity. The enzymatic hydrolysis of these substrates leads to the detection of specific chromophores, aiding in enzymatic research (Arroyo et al., 2002).

Propriétés

IUPAC Name |

2-nitro-5-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(2)16-7-3-4-9(11(14)15)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNZLVZHPKIHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-5-(propan-2-yloxy)benzoic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2380867.png)

![9-(4-Chlorophenyl)-3-[(3-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate](/img/structure/B2380874.png)

![5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine](/img/structure/B2380880.png)

![1-((5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380883.png)